Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate is a chemical compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a carbamoyl group, and two chlorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3,5-dichloroaniline with methyl 3,5-dinitrobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-aminobenzoate
Substitution: Methyl 3-[(3,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate
Hydrolysis: 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoic acid
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3,5-dichlorophenyl)carbamoyl]glycinate
- Methyl 3-[(3,5-dichlorophenyl)carbamoyl]benzoate
- Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-4-nitrobenzoate
Uniqueness
Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ring, which can influence its reactivity and interactions with molecular targets. This unique structure can result in distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C15H10Cl2N2O5 |
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Molecular Weight |
369.2 g/mol |
IUPAC Name |
methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate |
InChI |
InChI=1S/C15H10Cl2N2O5/c1-24-15(21)9-2-8(3-13(4-9)19(22)23)14(20)18-12-6-10(16)5-11(17)7-12/h2-7H,1H3,(H,18,20) |
InChI Key |
CEOJJLNUXCNZNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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